

How to purify Dibromodichloromethane for high-purity applications

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Compound of Interest

Compound Name: *Dibromodichloromethane*

Cat. No.: *B008394*

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Technical Support Center: High-Purity Dibromodichloromethane

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the purification of **dibromodichloromethane** (CBr_2Cl_2) for high-purity applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial-grade **dibromodichloromethane**?

A1: Commercial **dibromodichloromethane** may contain a variety of impurities stemming from its synthesis or degradation. These can include other halogenated methanes (e.g., bromotrichloromethane, tribromochloromethane, carbon tetrachloride), residual starting materials, and decomposition products formed by exposure to light or air.^{[1][2]} Water is also a common impurity that needs to be removed for moisture-sensitive applications.

Q2: What is the most effective general-purpose method for purifying **dibromodichloromethane**?

A2: For achieving high purity, a multi-step approach is recommended. This typically involves a preliminary chemical wash to remove reactive impurities, followed by drying with a suitable agent, and finally, fractional distillation under controlled conditions to separate the target

compound from components with different boiling points.[3][4][5] For smaller scales or analytical purposes, preparative high-performance liquid chromatography (HPLC) can also be employed.[6]

Q3: How can I assess the purity of my **dibromodichloromethane** sample?

A3: The purity of **dibromodichloromethane** can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][6] The refractive index is also a quick physical constant to check, with the value for pure **dibromodichloromethane** being approximately 1.552 at 20°C.[7][8]

Q4: What are the key safety precautions when handling and purifying **dibromodichloromethane**?

A4: **Dibromodichloromethane** is harmful if swallowed, inhaled, or in contact with skin.[1][9] All handling and purification procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton or laminate), safety goggles, and a lab coat.[10][11] It is critical to avoid using sodium metal for drying as it can react explosively with chlorinated hydrocarbons.[3] Store the purified product away from light to prevent decomposition.[7]

Q5: What are the ideal storage conditions for high-purity **dibromodichloromethane**?

A5: High-purity **dibromodichloromethane** should be stored in a tightly sealed, dark glass container to prevent photochemical degradation.[7] The storage area should be cool, dry, and well-ventilated. To prevent the ingress of moisture, which can lead to the formation of acidic byproducts, storing over activated 4Å molecular sieves is recommended.

Troubleshooting Guide

Problem: The purified product appears yellow or brown.

- **Possible Cause:** This discoloration often indicates the presence of dissolved bromine, which can form from decomposition, especially with exposure to light or heat.

- Solution: Before distillation, wash the crude **dibromodichloromethane** with an aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) until the organic layer is colorless.[7] This chemically reduces the free bromine. Subsequently, wash with water and a saturated brine solution before proceeding with the drying step.

Problem: Purity does not improve significantly after a single fractional distillation.

- Possible Cause 1: The impurities have boiling points very close to that of **dibromodichloromethane** (130.2 °C).[2]
- Solution 1: Increase the efficiency of the fractional distillation. Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[12] Also, ensure a slow and steady distillation rate (approximately 1 drop per second) to allow for proper vapor-liquid equilibrium.[13]
- Possible Cause 2: An azeotrope may have formed with an impurity.
- Solution 2: Investigate alternative purification methods. Consider a chemical treatment targeted at the specific impurity if it is known. If the impurity is polar, techniques like column chromatography over alumina or silica gel might be effective.

Problem: The distillation process is very slow or has stopped.

- Possible Cause 1: Insufficient heating of the distillation flask.
- Solution 1: Gradually increase the temperature of the heating mantle. Ensure the flask is properly insulated, especially around the neck, to minimize heat loss.
- Possible Cause 2: The system has a leak, preventing proper pressure and temperature buildup.
- Solution 2: Check all joints and connections for a proper seal. If performing a vacuum distillation, ensure the vacuum pump is functioning correctly and all seals are airtight.

Quantitative Data Summary

Table 1: Physical Properties of **Dibromodichloromethane**

| Property | Value | Reference |
|---------------------------------|---------------------------|-----------|
| CAS Number | 594-18-3 | [7] |
| Molecular Formula | CBr_2Cl_2 | [1] |
| Molecular Weight | 242.72 g/mol | [1] |
| Boiling Point | 130.2 °C (at 1 atm) | [2] |
| 66 °C (at 81 mm Hg) | [7][8] | |
| Melting Point | 38 °C | [2][8] |
| Density | 2.433 g/mL (at 25 °C) | [7][9] |
| Refractive Index (n^{20}_D) | 1.552 | [7][8] |

Table 2: Example Purification Efficiency

| Impurity | Concentration in Crude Sample (Typical) | Concentration after Purification (Target) | Analytical Method |
|------------------------|---|---|------------------------|
| Water | ~500 ppm | < 50 ppm | Karl Fischer Titration |
| Other Halomethanes | ~1-2% | < 0.1% | GC-MS |
| Decomposition Products | Variable | Not Detected | GC-MS / HPLC |

Note: The values in Table 2 are illustrative for a typical purification process and may vary based on the initial sample quality and the specific protocol used.

Experimental Protocols

Protocol 1: Chemical Pre-treatment and Drying

- Safety: Perform all steps in a chemical fume hood with appropriate PPE.

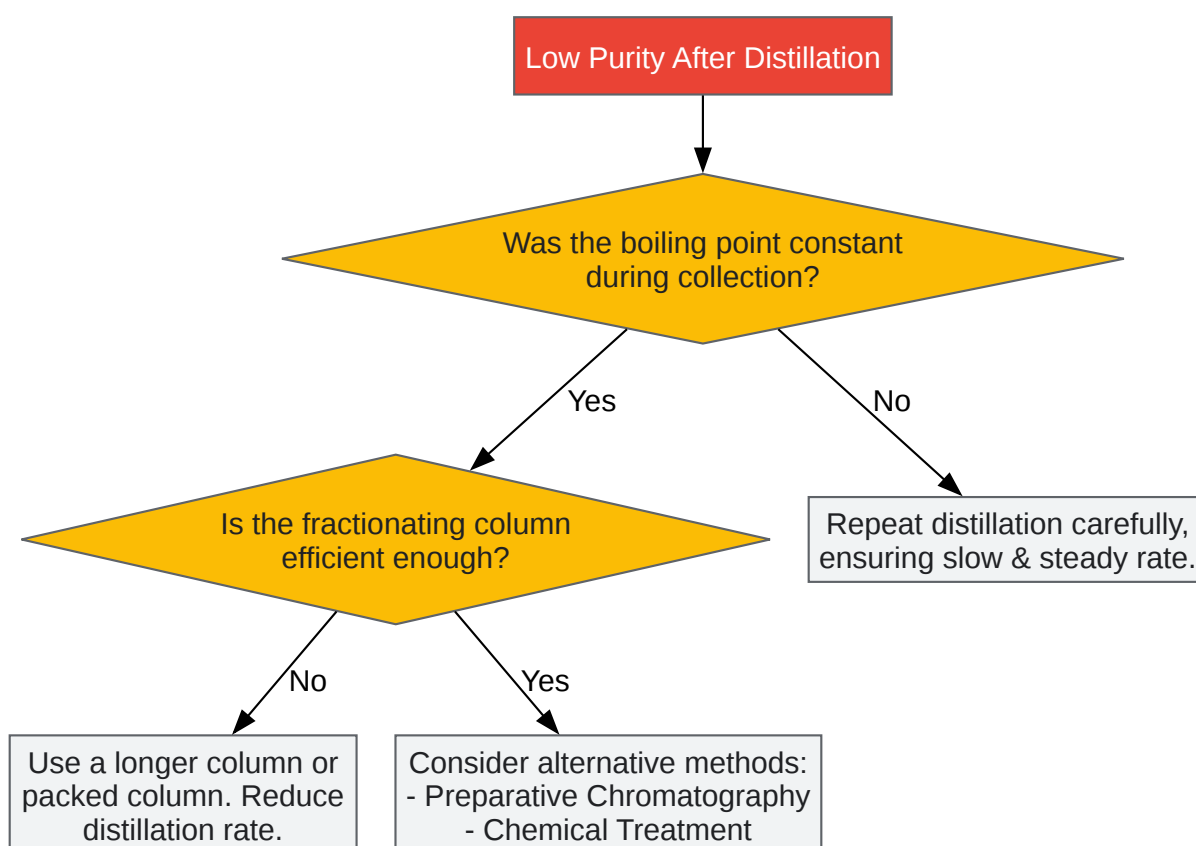
- Washing: Place 100 mL of crude **dibromodichloromethane** into a 250 mL separatory funnel.
- Add 30 mL of a 5% (w/v) aqueous sodium thiosulfate solution. Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to separate and drain the lower organic layer into a clean flask. Discard the aqueous layer. Repeat this wash if the organic layer is still colored.
- Add 50 mL of deionized water to the separatory funnel containing the organic layer. Shake for 1 minute, allow to separate, and again drain the lower organic layer into a clean, dry Erlenmeyer flask.
- Drying: Add approximately 5-10 g of anhydrous calcium chloride (CaCl_2) to the flask containing the **dibromodichloromethane**.^[3] Swirl the flask and let it stand for at least 1 hour (or overnight for best results) to remove residual water.
- Separation: Carefully decant or filter the dried liquid away from the drying agent into a round-bottom flask suitable for distillation.

Protocol 2: High-Purity Fractional Distillation

- Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., 30 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor being distilled.^[12]
- Distillation: Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried **dibromodichloromethane** to ensure smooth boiling.
- Begin heating the flask gently using a heating mantle.
- Observe the vapor rising slowly through the fractionating column. Adjust the heating rate to maintain a slow, steady collection of distillate (approx. 1 drop per second).
- Discard the initial small fraction (the "forerun"), which may contain more volatile impurities.

- Collect the main fraction that distills at a constant temperature corresponding to the boiling point of **dibromodichloromethane** (e.g., ~130 °C at atmospheric pressure).
- Stop the distillation when only a small amount of liquid remains in the flask to avoid distilling non-volatile impurities.
- Transfer the purified, collected fraction to a clean, dry, amber glass bottle for storage.

Visualizations



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